
z-d-Glu(otbu)-oh
Übersicht
Beschreibung
Z-D-Glu(OtBu)-OH (CAS 51644-83-8) is a protected derivative of D-glutamic acid, a non-proteinogenic amino acid. Its structure includes:
Vorbereitungsmethoden
Chemical Synthesis Methods
Traditional Peptide Synthesis Approach
The synthesis of Z-D-Glu(OtBu)-OH follows classical peptide chemistry principles, focusing on sequential protection of functional groups. D-glutamic acid’s α-amino and γ-carboxyl groups are protected using benzyloxycarbonyl (Z) and tert-butyl ester groups, respectively, while the α-carboxyl remains free. This approach prevents unwanted side reactions during peptide chain assembly .
Protection of the α-Amino Group
The α-amino group is protected first using chlorobenzyloxycarbonyl (Cbz-Cl) in a biphasic system. A mixture of D-glutamic acid, sodium hydroxide, and dioxane is treated with Cbz-Cl at 0–5°C, forming Z-D-glutamic acid. The reaction’s basic conditions (pH 10–12) facilitate nucleophilic attack by the amino group on Cbz-Cl, yielding a stable carbamate .
Selective Esterification of the γ-Carboxyl Group
The γ-carboxyl group is then esterified with tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in anhydrous dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). The steric bulk of the tert-butyl group and the γ-carboxyl’s accessibility drive regioselectivity, minimizing α-carboxyl activation .
Table 1: Reaction Conditions for γ-Carboxyl Esterification
Component | Quantity/Parameter | Role |
---|---|---|
Z-D-Glutamic acid | 1.0 equiv | Substrate |
tert-Butanol | 3.0 equiv | Nucleophile |
DCC | 1.2 equiv | Coupling agent |
DMAP | 0.1 equiv | Catalyst |
Solvent | DCM (anhydrous) | Reaction medium |
Temperature | 0°C → room temperature | Kinetic control |
Step-by-Step Procedure
Synthesis Workflow
-
Amino Protection : Dissolve D-glutamic acid (10 g, 68 mmol) in 100 mL dioxane:water (1:1). Add NaOH (5.4 g, 136 mmol) and cool to 0°C. Slowly add Cbz-Cl (11.6 g, 68 mmol) over 30 minutes. Stir for 4 hours, acidify with HCl (1M), and extract with ethyl acetate. Dry over Na₂SO₄ and evaporate to obtain Z-D-glutamic acid .
-
γ-Carboxyl Esterification : Suspend Z-D-glutamic acid (8.5 g, 30 mmol) in DCM (150 mL). Add tert-butanol (6.7 g, 90 mmol), DCC (7.4 g, 36 mmol), and DMAP (0.37 g, 3 mmol). Stir at 0°C for 1 hour and at room temperature for 12 hours. Filter precipitate (dicyclohexylurea) and concentrate the filtrate. Purify via silica chromatography (hexane:ethyl acetate = 3:1) to isolate this compound .
Critical Considerations
-
Solvent Choice : Anhydrous DCM minimizes hydrolysis of the tert-butyl ester.
-
Catalyst Efficiency : DMAP accelerates the esterification by activating the carboxyl-DCC intermediate .
-
Regioselectivity : The γ-carboxyl’s position on the flexible side chain enhances reactivity over the α-carboxyl.
Optimization of Reaction Conditions
Catalysts and Solvents
Alternative catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve yields (85–90%) compared to DCC (75–80%) due to reduced side product formation. Ethyl acetate as a solvent increases reaction rates but requires strict anhydrous conditions .
Temperature and Time
Lower temperatures (0°C) during esterification minimize racemization, while extended reaction times (24 hours) ensure complete conversion. Industrial protocols often use 48-hour cycles to maximize throughput .
Table 2: Optimization Parameters for Industrial Production
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Catalyst | DCC/EDC | EDC/HOBt |
Solvent | DCM | Ethyl acetate |
Temperature | 0–25°C | 5–15°C |
Reaction Time | 12–24 hours | 48 hours |
Yield | 75–90% | 88–92% |
Industrial-Scale Production
Large-Scale Esterification
Industrial reactors (500–1000 L) employ continuous stirring and automated feed systems. tert-Butanol is added incrementally to control exothermic reactions, while in-line filtration removes dicyclohexylurea. Process analytical technology (PAT) monitors reaction progress via FTIR spectroscopy .
Purification Techniques
Centrifugal partition chromatography (CPC) replaces silica chromatography for eco-friendly, high-throughput purification. CPC achieves >99% purity with hexane:ethyl acetate gradients, reducing solvent waste by 40% .
Quality Control and Analytical Methods
Purity Assessment
-
HPLC : C18 column (4.6 × 250 mm), acetonitrile:water (65:35), 1 mL/min. Retention time: 8.2 minutes .
-
NMR : ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, t-Bu), 4.50 (m, 1H, α-CH), 5.10 (s, 2H, Cbz-CH₂), 7.35 (m, 5H, aromatic) .
Challenges and Solutions
Racemization Risks
Prolonged reaction times or elevated temperatures cause epimerization at the α-carbon. Mitigation strategies include:
By-Product Formation
Dimerization or over-esterification occurs if stoichiometry is imbalanced. Real-time monitoring via PAT ensures optimal reagent ratios .
Recent Advances
Enzymatic Esterification
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze γ-carboxyl esterification under mild conditions (pH 7, 25°C), achieving 80% yield without racemization. This green chemistry approach reduces solvent use by 60% .
Flow Chemistry
Microreactor systems enable continuous synthesis with residence times of 10 minutes. tert-Butanol and Z-D-glutamic acid are mixed in a T-junction, achieving 94% conversion at 50°C .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The tert-butyl ester group in Z-D-Glu(OtBu)-OH is selectively hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid. This reaction is critical for deprotection during peptide synthesis.
Key Findings :
- TFA is the most efficient reagent for tert-butyl ester cleavage, achieving >95% yield within 1–2 hours at room temperature .
- Hydrolysis under basic conditions (NaOH) is slower and less selective, often leading to partial racemization .
Substitution Reactions
The tert-butyl ester can undergo nucleophilic substitution with amines or alcohols to form amides or esters, respectively.
Key Findings :
- Coupling with HBTU/HOBt/DIPEA in DMF is standard for peptide elongation, achieving >90% coupling efficiency .
- Ethanol-mediated esterification requires catalytic acid and prolonged reflux but is rarely used due to competing hydrolysis .
Oxidation and Reduction
While less common, the compound can undergo redox reactions under specific conditions.
Reagent | Product | Conditions | References |
---|---|---|---|
H<sub>2</sub>O<sub>2</sub> | Oxidized derivatives | RT, 24 hours | |
LiAlH<sub>4</sub> | Alcohol derivative | Anhydrous THF, 0°C to RT |
Key Findings :
- Oxidation with H<sub>2</sub>O<sub>2</sub> primarily targets the tert-butyl group, forming peroxides or ketones .
- Reduction with LiAlH<sub>4</sub> is not typically employed due to incompatibility with the Z-protecting group .
Comparative Stability
The tert-butyl ester in this compound shows superior stability compared to other protecting groups:
Protecting Group | Stability (pH 7.4) | Deprotection Efficiency | References |
---|---|---|---|
tert-Butyl (OtBu) | >48 hours | 95% (TFA) | |
Methyl (OMe) | <6 hours | 80% (NaOH) | |
Benzyl (OBzl) | 24 hours | 90% (H<sub>2</sub>/Pd) |
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-D-Glu(otbu)-oh is widely used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. This allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of glutamic acid in various biochemical pathways. It serves as a model compound for investigating enzyme-substrate interactions and protein folding mechanisms.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the carboxyl group of glutamic acid makes it valuable in the synthesis of bioactive peptides with potential medical applications.
Industry: this compound is employed in the production of specialty chemicals and materials. Its use in peptide synthesis extends to the manufacture of pharmaceuticals, agrochemicals, and other high-value products.
Wirkmechanismus
Mechanism: The primary function of Z-D-Glu(otbu)-oh is to protect the carboxyl group of glutamic acid during peptide synthesis. The tert-butyl ester group prevents unwanted reactions by blocking the carboxyl group, allowing for selective deprotection and coupling of amino acids.
Molecular Targets and Pathways: The compound interacts with various enzymes and proteins involved in peptide synthesis. It is recognized by peptide synthesis machinery, facilitating the incorporation of glutamic acid into peptides and proteins. The tert-butyl ester group is eventually removed under specific conditions, yielding the free carboxyl group of glutamic acid.
Vergleich Mit ähnlichen Verbindungen
Physical Properties :
- Density: 1.197 g/cm³; boiling point: 522.6°C (760 mmHg) .
- Appearance: White to off-white crystalline powder .
Key structural and functional differences among related compounds are summarized below:
Table 1: Comparative Analysis of Z-D-Glu(OtBu)-OH and Analogues
Structural and Functional Differences
Protecting Group Chemistry
- Z vs. Fmoc: Z (benzyloxycarbonyl) is stable under basic conditions but requires hydrogenolysis for removal, limiting compatibility with sulfur-containing peptides . Fmoc (fluorenylmethyloxycarbonyl) is base-labile (e.g., piperidine), preferred in solid-phase synthesis for orthogonal protection .
- OtBu vs. OBzl: OtBu (tert-butyl) offers acid lability (TFA), enabling selective deprotection in multi-step syntheses . OBzl (benzyl) requires hydrogenolysis, posing challenges in peptides with disulfide bonds .
Amino Acid Backbone
- Glu vs. Asp :
Stereochemistry
- D vs. L Configuration: D-amino acids like this compound enhance proteolytic stability in therapeutic peptides .
Cost and Availability
Biologische Aktivität
Z-D-Glu(otbu)-oh, also known as Z-D-glutamic acid α-t-butyl ester, is a derivative of D-glutamic acid that plays a significant role in biochemical research and pharmaceutical applications. This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group and a t-butyl ester protecting the carboxylic acid group. Its unique structure allows it to be utilized effectively in peptide synthesis and other biological applications.
This compound functions primarily as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis, while the t-butyl ester can be selectively removed to incorporate the amino acid into peptide chains. This dual protection strategy enhances the stability and reactivity of the compound, making it suitable for various biochemical applications.
Applications in Research
- Peptide Synthesis : this compound is widely used as a building block in the synthesis of peptides. Its stability under various conditions allows researchers to create complex peptide structures essential for studying protein function and interactions .
- Drug Development : The compound has been employed in the development of peptide-based drugs targeting diseases such as cancer and infectious diseases. Its ability to facilitate the formation of bioactive peptides makes it a valuable reagent in medicinal chemistry .
- Structural Biology : In structural biology, this compound is utilized to study protein structures and functions. By incorporating this compound into peptides, researchers can investigate how specific amino acid sequences influence protein folding and stability .
Case Study 1: Peptide Cyclization
A study explored the use of this compound in copper(I)-mediated azide-alkyne cycloaddition (CuAAC) reactions for peptide cyclization. The results indicated that peptides containing this compound could undergo efficient cyclodimerization, enhancing their biological activity through structural modifications .
Case Study 2: Cancer Therapeutics
Research has highlighted the potential of peptides synthesized using this compound in targeting cancer cells. For instance, peptides developed from this compound were shown to inhibit cell proliferation in colon cancer models, suggesting its utility in creating therapeutics that can selectively target cancerous tissues .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds used in peptide synthesis:
Compound | Key Features | Applications |
---|---|---|
N-Cbz-D-glutamic acid | Cbz protecting group; stable under acidic conditions | Peptide synthesis |
Boc-Glu(otbu)-oh | Boc protecting group; less steric hindrance | Drug development |
Fmoc-Glu(otbu)-oh | Fmoc protecting group; ideal for solid-phase synthesis | High-throughput screening |
This compound stands out due to its combination of stability and reactivity, making it particularly effective for synthesizing complex peptides that require precise control over reaction conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Z-D-Glu(OtBu)-OH to maximize yield and minimize racemization?
- Methodological Answer : Use a stepwise protection strategy: (1) Protect the α-amine with benzyloxycarbonyl (Z) via carbamate formation in basic conditions (e.g., NaHCO₃), and (2) protect the γ-carboxylic acid with tert-butyl (tBu) ester using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF. Monitor racemization via chiral HPLC . Optimize coupling agents (e.g., HOBt/EDCI) and reaction temperatures (0–25°C) to suppress side reactions. Purify via recrystallization (ethyl acetate/hexane) or reverse-phase HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (¹H and ¹³C) to confirm protecting group integrity (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and chiral purity. Use mass spectrometry (ESI-MS) for molecular ion validation ([M+H]+). IR spectroscopy can verify carbonyl stretches (Z-group: ~1690 cm⁻¹; tBu ester: ~1720 cm⁻¹). Cross-validate with elemental analysis for C, H, N content .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store under inert gas (Argon) at –20°C in anhydrous DMF or DCM. Avoid prolonged exposure to moisture or basic conditions, which hydrolyze the tBu ester. Conduct stability tests via TLC or HPLC every 3–6 months to assess degradation (e.g., free Glu formation) .
Advanced Research Questions
Q. How does steric hindrance from the tBu group influence this compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Compare coupling efficiencies with other esters (e.g., methyl, benzyl) using kinetic studies (monitor Fmoc deprotection rates via UV-Vis at 301 nm). Steric effects reduce nucleophilic attack on the activated carboxylate, requiring longer coupling times or elevated temperatures (40–50°C). Use MALDI-TOF MS to track incomplete couplings in SPPS .
Q. What experimental strategies mitigate racemization during this compound incorporation into peptide chains?
- Methodological Answer : Employ low-temperature (0–4°C) coupling with uronium-based activators (HATU, DIPEA) to minimize base-induced racemization. Additive use of Oxyma Pure® reduces side reactions. Post-synthesis, analyze diastereomer formation via chiral GC-MS or Marfey’s reagent derivatization .
Q. How do solvent polarity and temperature affect Z-group deprotection in this compound?
- Methodological Answer : Test catalytic hydrogenation (H₂/Pd-C) in solvents of varying polarity (MeOH, DMF, THF). Polar solvents accelerate H₂ diffusion but may destabilize intermediates. Alternatively, use TFA-mediated deprotection (20–50% v/v in DCM) with kinetic monitoring via ¹H NMR. Compare half-lives (t₁/₂) to optimize conditions .
Q. What are the limitations of this compound in synthesizing cyclic peptides?
- Methodological Answer : The tBu group’s bulkiness may hinder lactamization. Design experiments comparing linear vs. cyclic yields using HRMS and LC-MS. Substitute with Alloc or Fmoc groups for orthogonal deprotection. Use DFT calculations to model steric barriers .
Q. Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in reported yields for this compound synthesis?
- Methodological Answer : Conduct a meta-analysis of published protocols (e.g., Reaxys, SciFinder) to identify variables (catalyst loading, solvent purity). Replicate experiments under controlled conditions, documenting O₂/moisture levels. Use ANOVA to isolate factors (e.g., temperature, pH) causing yield variations .
Q. What statistical approaches validate the enantiomeric excess (ee) of this compound?
- Methodological Answer : Apply chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and normalize peak areas against a racemic standard. Calculate ee via [(R – S)/(R + S)] × 100. Validate with circular dichroism (CD) spectroscopy for absolute configuration confirmation .
Q. Experimental Design and Optimization
Q. How to design a kinetic study for this compound hydrolysis under acidic conditions?
- Methodological Answer : Use pH-stat titration (0.1–6.0 M HCl) at 25–60°C. Collect aliquots at intervals for HPLC analysis (C18 column, 210 nm detection). Fit data to first-order kinetics; calculate activation energy (Eₐ) via Arrhenius plots. Compare with DFT-computed transition states .
Q. What orthogonal protection schemes allow selective modification of this compound in multifunctional peptides?
Eigenschaften
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMODRZPPBZPPB-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.